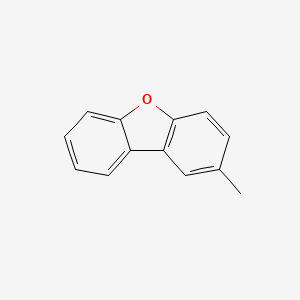

2-Methyldibenzofuran

Description

Contextualization within Dibenzofuran (B1670420) Chemistry

2-Methyldibenzofuran is a member of the dibenzofuran family of chemical compounds. vulcanchem.com Dibenzofurans are characterized by a central furan (B31954) ring fused to two benzene (B151609) rings. vulcanchem.com The defining feature of 2-Methyldibenzofuran is the presence of a methyl group at the second position of this tricyclic structure. vulcanchem.com This substitution influences the compound's chemical and physical properties.

The core structure of dibenzofurans provides a foundation for a wide array of derivatives. The addition of functional groups, such as the methyl group in 2-Methyldibenzofuran, alters the molecule's steric and electronic characteristics. For instance, the methyl group is electron-donating, which can affect the reactivity of the aromatic rings. vulcanchem.com

Significance of 2-Methyldibenzofuran in Academic Research

The significance of 2-Methyldibenzofuran in academic research is multifaceted, with applications in organic synthesis, environmental science, and geochemistry. In organic synthesis, it serves as a building block for creating more complex molecules. Its structure allows for various chemical modifications, making it a valuable intermediate in the development of new compounds.

In the field of environmental science, 2-Methyldibenzofuran is recognized as a component of polycyclic aromatic hydrocarbons (PAHs) found in crude oil and has been used in environmental monitoring. Its presence and relative abundance can provide insights into the source and maturity of organic matter in geological formations. researchgate.netresearchgate.net Specifically, the ratios of different methyldibenzofuran isomers are utilized as molecular markers to trace oil migration pathways and assess depositional environments. researchgate.netjsaer.com

Evolution of Research Perspectives on the Compound

Early research on methyldibenzofurans, including the 2-methyl isomer, focused on their synthesis and fundamental characterization. rsc.org Synthetic methods, such as the cyclization of keto-ethers, were developed to produce these compounds for further study. rsc.org

Over time, the focus of research has expanded to explore the compound's role in various natural and anthropogenic systems. The identification of methyldibenzofurans in crude oil and source rock extracts has led to their application as geochemical biomarkers. researchgate.netresearchgate.net Researchers have investigated the distribution patterns of 2-Methyldibenzofuran and other isomers to understand the geological history of petroleum reservoirs. jsaer.comresearchgate.net For instance, a predominance of 2- and 3-methyldibenzofuran (B13760310) has been observed in samples from terrestrial depositional environments. researchgate.net More recent studies have also explored the potential for microbial degradation of 2-Methyldibenzofuran, which has implications for bioremediation and enhanced oil recovery. mdpi.com

Chemical and Physical Properties

2-Methyldibenzofuran is a solid at room temperature with a melting point between 45 and 46 degrees Celsius. It has a molecular weight of 182.22 g/mol and a molecular formula of C13H10O. nih.gov Spectroscopic data reveals characteristic peaks for the methyl group in proton NMR spectroscopy. vulcanchem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H10O | nih.gov |

| Molecular Weight | 182.22 g/mol | nih.gov |

| Melting Point | 45-46 °C | |

| Boiling Point | 303-304 °C @ 755 Torr | echemi.com |

| CAS Number | 7320-51-6 | nih.gov |

Synthesis and Reactions

The synthesis of 2-Methyldibenzofuran can be achieved through various methods, a common one being the cyclization of diarylether derivatives. Another approach involves the dehydrogenation of 1:2:3:4-tetrahydromethyldibenzofurans. rsc.org

2-Methyldibenzofuran can undergo several types of chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid. vulcanchem.com

Reduction: The furan ring can be partially saturated through catalytic hydrogenation. vulcanchem.com

Substitution: Hydrogen atoms on the aromatic rings can be replaced with other functional groups.

Nitration: The compound can be nitrated at the 3-position. nih.gov

Bromination: Monobromination can be achieved using N-bromosuccinimide. nih.gov

Structure

3D Structure

Properties

CAS No. |

7320-51-6 |

|---|---|

Molecular Formula |

C13H10O |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-methyldibenzofuran |

InChI |

InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 |

InChI Key |

JBFNQSFELCVNBC-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3O2 |

Other CAS No. |

7320-51-6 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for 2-Methyldibenzofuran

The construction of the 2-methyldibenzofuran scaffold can be achieved through several established synthetic methodologies, each with distinct advantages and starting materials.

Cyclization Approaches

Cyclization reactions are a common and effective strategy for synthesizing the dibenzofuran (B1670420) core. One prominent method involves the cyclodehydration of biphenyl (B1667301) ether precursors. vulcanchem.com This approach forges the central furan (B31954) ring through the formation of a carbon-oxygen bond. Another strategy is the annulation of benzofuran (B130515) derivatives, where one of the benzene (B151609) rings of the dibenzofuran system is constructed. thieme-connect.de This can sometimes require an oxidative step to achieve the final aromatic system. thieme-connect.de

Additionally, palladium-catalyzed intramolecular cyclization of o-iodophenols with silylaryl triflates provides a modern and efficient route to dibenzofurans. nih.gov This one-pot, two-step process involves the initial formation of an O-arylated intermediate, which is then cyclized in situ to yield the dibenzofuran structure. nih.gov For instance, the reaction of an appropriate o-iodophenol with a silylaryl triflate can produce 2-methyldibenzofuran in good yield. nih.gov

A summary of selected cyclization strategies is presented below:

| Cyclization Strategy | Precursors | Key Features |

| Cyclodehydration | Biphenyl ether derivatives | Forms the central furan ring. vulcanchem.com |

| Benzofuran Annulation | Benzofuran derivatives | Constructs one of the benzenoid rings. thieme-connect.de |

| Palladium-Catalyzed Cyclization | o-Iodophenols and silylaryl triflates | One-pot, two-step process with good to excellent yields. nih.gov |

Friedel-Crafts Alkylation of Dibenzofuran

The direct introduction of a methyl group onto the dibenzofuran skeleton can be accomplished through the Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution involves reacting dibenzofuran with a methylating agent, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride. ekb.eg The reaction proceeds via the generation of a methyl electrophile that then attacks the electron-rich aromatic rings of dibenzofuran. byjus.commsu.edu Substitution is generally favored at the 2-position due to the electronic influence of the furan oxygen. thieme-connect.de

Multi-Step Synthesis from Precursors (e.g., Acetic Acid 2-Methylbenzofuran-6-yl Ester)

A multi-step synthesis provides a controlled and often high-yielding route to intermediates that can be converted to 2-methyldibenzofuran. One such pathway begins with acetic acid 2-methylbenzofuran-6-yl ester. This method involves a sequence of hydrolysis, quenching, and purification steps to yield 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, a key intermediate. chemicalbook.com This intermediate can then be further elaborated to construct the final dibenzofuran ring system. A typical procedure involves cooling a solution of the starting ester, followed by quenching with methanol (B129727) and treatment with potassium carbonate to facilitate hydrolysis, ultimately yielding the desired carboxylic acid intermediate in high yield after purification.

Advanced Functionalization and Derivatization Techniques

Once synthesized, 2-methyldibenzofuran can be further modified using a variety of functionalization and derivatization techniques to create a diverse range of analogs.

Electrophilic Substitution Reactions (e.g., Bromination)

The dibenzofuran ring system is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. thieme-connect.deekb.eg The presence of the methyl group at the 2-position influences the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the aromatic rings. vulcanchem.com

Bromination is a well-established electrophilic substitution reaction for dibenzofuran derivatives. For example, treatment of a substituted 2-methylbenzofuran (B1664563) derivative with bromine in acetic acid can yield bromo-derivatives. In the case of 2-methyldibenzofuran itself, nitration has been shown to occur cleanly at the 3-position using sodium nitrate (B79036) in trifluoroacetic acid. nih.gov Subsequent monobromination of this nitrated derivative can be achieved with N-bromosuccinimide under carefully controlled conditions. nih.gov

A summary of electrophilic substitution reactions on the dibenzofuran core is provided below:

| Reaction | Reagents/Conditions | Preferred Position(s) |

| Nitration | HNO₃, H₂SO₄ | Para to the methyl group. vulcanchem.com |

| Sulfonation | SO₃, H₂SO₄ | Ortho to the methyl group. vulcanchem.com |

| Halogenation (e.g., Chlorination) | Cl₂, FeCl₃ | Para/ortho to the methyl group. vulcanchem.com |

| Bromination (of 3-nitro-2-methyldibenzofuran) | N-Bromosuccinimide | Yields the 2-bromomethyl derivative. nih.gov |

Oxidation Reactions

Oxidation reactions provide a means to introduce oxygen-containing functional groups into the 2-methyldibenzofuran structure. The methyl group itself can be a site for oxidation. For instance, using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions can oxidize the methyl group to a carboxylic acid, yielding dibenzofuran-2-carboxylic acid. vulcanchem.com This transformation introduces a new functional handle for further synthetic manipulations.

Reduction Reactions

Reduction reactions involving 2-methyldibenzofuran and its derivatives primarily target the saturation of the heterocyclic furan ring or the reduction of functional groups attached to the dibenzofuran core. These transformations alter the electronic and steric properties of the molecule, providing access to a range of analogs.

Commonly, reduction involves the gain of electrons or an increase in the number of hydrogen bonds, often facilitated by chemical reagents or catalysts. praxilabs.comgermanna.edu The process can lead to the removal of oxygen or the saturation of double bonds within the molecule's structure. praxilabs.com

Another significant class of reducing agents used for dibenzofuran derivatives are metal hydrides . Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of oxygen-containing functional groups. For instance, after introducing a formyl group onto a dibenzofuran derivative via a Vilsmeier-Haack reaction, the resulting aldehyde can be reduced to an alcohol using lithium aluminum hydride. ekb.eg

The table below summarizes key reduction strategies applicable to 2-methyldibenzofuran and its derivatives.

| Reaction Type | Reagents/Conditions | Substrate Moiety | Product Moiety |

| Catalytic Hydrogenation | H₂, Pd/C | Furan Ring | Partially Saturated Furan Ring |

| Catalytic Hydrogenation | H₂, Catalyst | Benzyl Alcohol | Alkane |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | Alcohol |

Esterification and Amidation for Analog Synthesis

Esterification and amidation are fundamental derivatization techniques used to synthesize analogs of 2-methyldibenzofuran, particularly when the parent molecule is functionalized with a carboxylic acid group. These reactions involve the conversion of carboxylic acids into esters and amides, respectively, which can significantly alter the molecule's physicochemical properties.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. nih.gov For derivatives of 2-methyldibenzofuran containing a carboxyl group, this can be achieved through various methods. One approach involves reaction with dimethyl sulfate (B86663) to produce methyl esters. A widely used laboratory method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction between a carboxylic acid and an alcohol. nih.gov

Amidation involves the reaction of a carboxylic acid derivative with an amine to form an amide. A common strategy is to first convert the carboxylic acid into a more reactive intermediate, such as an acid chloride. nih.gov This can be accomplished by treating the carboxylic acid with a reagent like oxalyl chloride. The resulting acid chloride is then reacted with an amine (e.g., ammonia (B1221849) or various primary/secondary amines) to yield the corresponding amide derivative. nih.gov This two-step process is effective for creating a diverse library of amide analogs from a single carboxylic acid precursor.

These derivatization strategies are summarized in the table below.

| Reaction Type | Key Reagents | Starting Functional Group | Resulting Functional Group |

| Esterification | Dimethyl Sulfate | Carboxylic Acid | Methyl Ester |

| Steglich Esterification | DCC, DMAP, Alcohol | Carboxylic Acid | Ester |

| Amidation | 1. Oxalyl Chloride2. Amine (e.g., NH₄OH) | Carboxylic Acid | Amide |

Catalytic Approaches in 2-Methyldibenzofuran Synthesis Research

The synthesis of the 2-methyldibenzofuran core structure is predominantly achieved through catalytic cyclization reactions. These methods are crucial for constructing the central furan ring by forming a carbon-oxygen bond between two phenyl rings.

A primary industrial and laboratory approach is the cyclodehydration of biphenyl ether precursors . For large-scale production, achieving high purity and yield can be challenging. Research has focused on optimizing this cyclization step through the use of catalytic systems. Heterogeneous catalysts such as zeolites or acidic resins are explored to enhance the efficiency of the reaction and potentially allow for continuous-flow processes, which can help minimize the formation of byproducts. vulcanchem.com

Another significant catalytic route involves the intramolecular cyclization of substituted phenols or benzofurans . More direct synthetic strategies have also been developed. One such method involves the reaction of p-tosylhydrazones with calcium carbide (CaC₂) in the presence of a copper chloride (CuCl) catalyst. This approach offers a scalable pathway that avoids the use of gaseous acetylene.

Furthermore, research into the synthesis of complex dibenzofuran structures has utilized transition metal-catalyzed reactions. Friedel-Crafts reactions , for example, are used to introduce acyl groups onto the aromatic rings, which can be precursors for further modifications. ekb.eg Palladium-catalyzed cross-coupling reactions are also instrumental in building the necessary precursors for cyclization.

The table below outlines some of the catalytic approaches used in the synthesis of the dibenzofuran scaffold.

| Catalytic Strategy | Catalyst Type | Precursor Type | Key Transformation |

| Cyclodehydration | Zeolites, Acidic Resins | Biphenyl Ether | Furan Ring Formation |

| Direct Cyclization | Copper Chloride (CuCl) | p-Tosylhydrazone | Furan Ring Formation |

| Rearrangement | Not specified | Spirodihydrocoumarin | Hexahydrodibenzofuran Formation |

| Acylation | Lewis Acid (e.g., AlCl₃) | Dibenzofuran | Acyl-Dibenzofuran |

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Mechanisms of 2-Methyldibenzofuran

The chemical behavior of 2-methyldibenzofuran allows it to undergo several fundamental reactions, including substitution, oxidation, and reduction, leading to a variety of derivatives.

2-Methyldibenzofuran can undergo substitution reactions where hydrogen atoms on the aromatic rings are replaced by other functional groups. These reactions typically proceed via electrophilic aromatic substitution, where an electrophile attacks the electron-rich aromatic system. The position of substitution is influenced by the directing effects of the existing methyl group and the furan (B31954) oxygen. Common reagents for these transformations include halogens and organometallic compounds. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group onto the aromatic ring. savemyexams.com Another key substitution reaction is sulfonation, which involves treating the compound with sulfur trioxide in the presence of sulfuric acid.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-2-methyldibenzofuran |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | 2-Methyldibenzofuran sulfonic acid |

This table provides illustrative examples of substitution reactions.

The oxidation of 2-methyldibenzofuran can lead to the formation of various oxygen-containing derivatives, such as hydroxyl or carbonyl compounds. The specific products formed are dependent on the oxidizing agents and reaction conditions used. For example, strong oxidizing agents like potassium permanganate (B83412) and chromium trioxide are commonly employed. The oxidation of dibenzofurans can also be achieved through microbiological pathways. thieme-connect.de In some industrial processes, an increase in the concentration of methyl-substituted dibenzofurans has been observed as a product of the oxidation of other compounds present in wash oils. mdpi.com The characterization of these oxidation products often involves techniques like gas chromatography coupled with mass spectrometry (GC-MS) to identify their specific chemical structures. researchgate.net

Reduction reactions of 2-methyldibenzofuran can involve the removal of oxygen-containing functional groups or the saturation of the aromatic rings. Common reducing agents for such transformations include lithium aluminum hydride and sodium borohydride (B1222165). The reduction of the parent compound, dibenzofuran (B1670420), often requires harsh conditions, such as the use of a platinum catalyst at high temperatures and pressures to achieve full reduction of the aromatic system. thieme-connect.de Birch reduction has also been reported as a method to produce dihydrodibenzofurans. thieme-connect.de

Oxidation Processes and Product Characterization

Autoxidation Pathways and Products

Autoxidation is a process of spontaneous oxidation that occurs in the presence of oxygen. lbl.gov In the context of atmospheric chemistry, autoxidation often involves organic peroxy radicals that undergo intramolecular hydrogen abstraction followed by the addition of molecular oxygen. nih.gov This can lead to the formation of highly oxygenated molecules (HOMs). nih.govcopernicus.org

Research on the autoxidation of tetrahydrodibenzofuran derivatives, which are structurally related to 2-methyldibenzofuran, has shown that this process can lead to complex rearrangements and the formation of various hydroperoxy derivatives. researchgate.netpublish.csiro.au For instance, the autoxidation of certain N-phenyl-1,2,3,9b-tetrahydrodibenzofuran-1,2-dicarboximide derivatives results in a mixture of stereoisomeric 4-hydroperoxy-1,2,3,4-tetrahydrodibenzofurans. publish.csiro.au This process involves a rearrangement from the 1,2,3,9b-tetrahydrodibenzofuran system to the more thermodynamically stable 1,2,3,4-tetrahydrodibenzofuran (B168581) structure. publish.csiro.au In some cases, the autoxidation can lead to the formation of novel peroxylactones and fully aromatic species. publish.csiro.au

Table 2: Autoxidation Products of a Tetrahydrodibenzofuran Derivative

| Starting Compound | Key Products |

|---|---|

| 4-methyl-1,2,3,9b-tetrahydrodibenzofuran-1,2-dicarboxylic acid anhydride | 6-methyl-3-oxo-3,3a,4,5-tetrahydrobenzofuro[2,3-h]-1,2-benzodioxole-4-carboxylic acid |

Source: Adapted from research on tetrahydrodibenzofuran autoxidation. publish.csiro.au

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how the chemical structure of a compound influences its reactivity. rsc.orgukcatalysishub.co.uk For 2-methyldibenzofuran, the presence and position of the methyl group on the dibenzofuran core are key determinants of its chemical behavior. The methyl group can influence the electronic and steric properties of the molecule, thereby affecting reaction rates and the regioselectivity of chemical transformations.

In environmental contexts, the structure of 2-methyldibenzofuran contributes to its low retention and slow intrinsic biodegradation compared to other pollutants. nih.gov

Occurrence, Formation, and Environmental Distribution

Natural Occurrence in Geological Matrices

Presence in Crude Oils and Source Rock Extracts

2-Methyldibenzofuran is a naturally occurring oxygen-containing heterocyclic aromatic compound commonly found in crude oils and source rock extracts. researchgate.netjsaer.com Its presence, along with other methyldibenzofuran (MDBF) isomers, provides valuable information for petroleum organic geochemistry. researchgate.netdoi.org Four MDBF isomers are typically present in geological samples and exhibit regular distribution patterns. researchgate.net

The concentration and distribution of these compounds are influenced by the depositional environment, lithology, and the type of organic matter in the source rocks. jsaer.comresearcher.life For instance, dibenzofurans are generally more abundant in source rocks from freshwater environments, coals, and crude oils derived from terrestrial sources. jsaer.com Studies of source rocks from the Niger Delta basin in Nigeria, which contain Type II/III kerogen, have shown the presence of C1-dibenzofurans, including 2-methyldibenzofuran. researcher.lifecas.cn In these samples, the combination of 2- and 3-methyldibenzofuran (B13760310) was the most abundant among the C1-dibenzofurans. researcher.lifecas.cn

The analysis of crude oils and sediment extracts from various basins, including lacustrine shale, marine shale, marine carbonate, and terrestrial mudstone, has consistently identified the presence of MDBFs. researchgate.netresearchgate.net Research on crude oils from the Beibuwan, Tarim, and Liaohe Basins in China, as well as the Termit Basin in Niger, has also reported this distribution pattern. researchgate.net

Distribution Patterns of Isomers in Hydrocarbon Systems

The distribution of methyldibenzofuran (MDBF) isomers in hydrocarbon systems is not random and is primarily controlled by the organic matter type of the source rock and the paleoenvironment. doi.orgcup.edu.cn MDBFs, including 2-methyldibenzofuran, are particularly abundant in terrestrial source rocks and coals. doi.org

In hydrocarbon systems derived from terrestrial depositional environments, such as those in the Liaohe and Beibuwan Basins in China, there is a notable predominance of 2- and 3-MDBF over 4- and 1-MDBF. researchgate.net This results in a characteristic reversed "V-shaped" distribution pattern in mass chromatograms. researchgate.net Conversely, in samples from marine environments like the Termit Basin in Africa and the Tarim Basin in China, the abundance of 4-MDBF often equals or exceeds that of 2- and 3-MDBF. researchgate.net

The relative abundance of different MDBF isomers can serve as a geochemical indicator. For example, the ratio of (1+4)-MDBF to (2+3)-MDBF, when plotted against the pristane/phytane (Pr/Ph) ratio, helps to classify samples based on their depositional environment and lithology. researchgate.net Furthermore, the ratio of 4-MDBF to 1-MDBF has been proposed as a potential thermal maturity indicator, although its reliability is still under investigation. cup.edu.cn In source rock extracts from the Niger Delta, the combination of 2- and 3-methyldibenzofuran is typically the most abundant of the C1-dibenzofuran isomers, while 1-methyldibenzofuran (B1607422) is the least abundant. cas.cn

Anthropogenic Formation Pathways

Formation as Combustion Byproducts

2-Methyldibenzofuran can be formed as a byproduct of various combustion processes. nih.gov Dibenzofurans, in general, are found in emissions from the combustion of fossil fuels, coal, and wood. ekb.eg They are known to coexist with other polycyclic aromatic compounds (PACs) under combustion conditions. nih.govekb.eg

Research has shown that phenyldibenzofurans (PhDBFs), which are structurally related to MDBFs, can form during combustion processes, particularly in charcoal-bearing sediments. cup.edu.cn The co-combustion of coal and sewage sludge is another process where the formation of related compounds, specifically polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), has been studied. aaqr.org The formation of these compounds is influenced by factors such as temperature and the presence of chlorine. aaqr.org While not directly studying 2-methyldibenzofuran, this research highlights the potential for the formation of substituted dibenzofurans during the co-combustion of different materials.

Generation in Pyrolysis Processes

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is another significant anthropogenic pathway for the formation of 2-methyldibenzofuran and related compounds. nih.govresearchgate.netumk.pl Dibenzofurans are known to be present in the products of high-temperature pyrolysis. nih.gov

Quantum chemical calculations have been used to investigate the gas-phase formation of dibenzofuran (B1670420) (DBF) from the reaction of benzofuran (B130515) with the cyclopentadienyl (B1206354) radical, a common species in pyrolysis environments. nih.gov This study indicated that 1-methyl-DBF is a major product, suggesting that methylated dibenzofurans can be readily formed under pyrolysis conditions. nih.gov The pyrolysis of biomass is a widely studied process for producing bio-oil, which is a complex mixture of oxygenated hydrocarbons. ieabioenergy.com The composition of this bio-oil is highly dependent on the pyrolysis temperature and other process parameters. ieabioenergy.com Given the chemical nature of biomass and the conditions of pyrolysis, the formation of substituted dibenzofurans like 2-methyldibenzofuran is plausible.

Origin in Industrial Processes

2-Methyldibenzofuran has been identified as a byproduct in various industrial processes. lookchem.com Its structural similarity to dioxins has led to its inclusion in environmental and toxicological studies related to industrial emissions. lookchem.com Dibenzofurans are generally associated with industrial activities such as waste incineration, aluminum manufacturing, and the production of certain chemicals and materials. nih.govekb.eglookchem.com

The compound and its parent, dibenzofuran, are found in coal tar and creosote, which are products of industrial coal processing. ekb.eg Furthermore, dibenzofuran has been used as a heat transfer agent and in the dyeing and printing of textiles, indicating its presence and potential for release in these industrial settings. ekb.eg While specific data on the industrial origins of 2-methyldibenzofuran is limited, its presence in crude oil and coal tar suggests that it can be carried through and released during petroleum refining and coal processing operations. ekb.egmdpi.com

Precursors and Biosynthetic Pathways

2-Methyldibenzofuran is a methyl-substituted derivative of dibenzofuran, a heterocyclic aromatic compound. Its formation in the environment occurs through various natural and anthropogenic pathways, originating from distinct precursors.

Biosynthetic Pathways In nature, dibenzofurans are recognized as secondary metabolites produced by a range of organisms, including higher plants (notably in the families Rosaceae and Myrtaceae), lichens, and ascomycetes fungi. csbsju.edu The biosynthesis of the core dibenzofuran structure is believed to originate from general metabolic pathways that produce aromatic compounds.

The primary route for the formation of aromatic precursors in plants and microbes is the shikimate pathway . norden.orgresearchgate.net This pathway converts simple carbohydrate precursors into aromatic amino acids, such as phenylalanine, and other phenolic compounds. norden.orgfrontiersin.org The biosynthesis of the dibenzofuran skeleton likely involves the oxidative coupling of simpler phenolic precursor molecules derived from this pathway. While the specific enzymatic steps leading directly to 2-methyldibenzofuran are not extensively detailed in the literature, the fundamental building blocks are supplied by primary metabolism.

Geochemical and Anthropogenic Formation Beyond direct biosynthesis, 2-methyldibenzofuran and its isomers are commonly identified in geochemical samples like crude oils and source rocks. nih.gov In these matrices, their presence is not a result of direct biosynthesis but rather the diagenetic alteration of terrestrial organic matter over geological time. Studies have shown a predominance of 2- and 3-methyldibenzofuran in rocks and oils derived from terrestrial depositional environments, suggesting a link to precursor molecules from land plants. nih.gov

High-temperature processes also contribute to the formation of dibenzofurans. Research on gas-phase reactions indicates that dibenzofuran can be formed from the reaction of precursors like benzofuran with a cyclopentadienyl radical during combustion or pyrolysis. nih.gov The recombination of phenoxy and 2-methyl phenoxy radicals is a possible formation route for 4-methyldibenzofuran (B1583177) in flame conditions, with similar principles applying to other isomers. acs.org

Table 1: Summary of Formation Pathways for the Dibenzofuran Skeleton

| Formation Pathway | Type | Precursor(s) | Environment/Source |

|---|---|---|---|

| Biosynthesis | Natural | Phenolic compounds (from Shikimate Pathway) | Higher plants, fungi, lichens csbsju.edunorden.org |

| Geochemical | Natural | Terrestrial organic matter | Source rocks, crude oil nih.gov |

| Combustion | Anthropogenic | Benzofuran, cyclopentadienyl radical, phenoxy radicals | High-temperature industrial processes, combustion nih.govacs.org |

Environmental Fate and Transformation Studies

2-Methyldibenzofuran, once released into the environment, is subject to transformation through biological and physical processes. Its persistence is influenced by its susceptibility to microbial degradation and photoinduced reactions, particularly in aquatic systems.

The biodegradation of dibenzofurans is a key process in their environmental removal. stahl.com While studies specifically on 2-methyldibenzofuran are limited, research on the parent compound, dibenzofuran, serves as a well-established model. Microorganisms, including bacteria and fungi, have demonstrated the ability to degrade this structure, typically through cometabolism where the compound is broken down in the presence of a primary growth substrate. researchgate.netnih.gov

Bacterial degradation is initiated by dioxygenase enzymes, which can attack the aromatic rings in two primary ways:

Angular Dioxygenation: This is the most common pathway, where a dioxygenase attacks the carbon atoms adjacent to the ether bridge (C4 and C4a). This leads to the formation of an unstable intermediate that rearomatizes to 2,2',3-trihydroxybiphenyl. nih.govnih.gov This product then undergoes meta-cleavage, eventually leading to the formation of salicylic (B10762653) acid, which can be funneled into central metabolism. nih.govnih.gov

Lateral Dioxygenation: In this pathway, the enzyme attacks two adjacent carbon atoms on one of the benzene (B151609) rings (e.g., C1 and C2). This pathway has been observed in Ralstonia sp. SBUG 290, which hydroxylates dibenzofuran to 1,2-dihydroxydibenzofuran. researchgate.netnih.gov Subsequent meta-cleavage of this intermediate also leads to degradation via salicylic acid. researchgate.netnih.gov

Fungi are also capable of transforming dibenzofurans. For instance, the yeast Trichosporon mucoides has been shown to hydroxylate dibenzofuran at multiple positions, forming various monohydroxylated isomers, which are then further oxidized to dihydroxylated intermediates and subsequent ring cleavage products. asm.org

Table 2: Microorganisms and Pathways for Dibenzofuran Degradation

| Microorganism | Type | Degradation Pathway | Key Enzymes/Process | Reference(s) |

|---|---|---|---|---|

| Sphingomonas sp. | Bacterium | Angular Dioxygenation | Angular Dioxygenase | nih.govnih.gov |

| Ralstonia sp. SBUG 290 | Bacterium | Lateral Dioxygenation | Dioxygenase | researchgate.netnih.gov |

| Burkholderia sp. JB1 | Bacterium | Cometabolism | Dioxygenase | nih.gov |

| Trichosporon mucoides | Yeast (Fungus) | Hydroxylation & Ring Cleavage | Monooxygenase/Dioxygenase | asm.org |

2-Methyldibenzofuran is classified as toxic to aquatic life with long-lasting effects. In aquatic environments, sunlight plays a crucial role in its transformation. The photodegradation of the parent dibenzofuran structure involves several mechanisms. csbsju.eduacs.org

Studies on dibenzofuran and its chlorinated derivatives show that they undergo photolysis when exposed to sunlight in water. csbsju.edunih.govias.ac.in The degradation process is significantly enhanced in natural waters containing dissolved organic matter, which can act as photosensitizers, compared to distilled water. ias.ac.in The primary transformation pathways identified include:

Hydroxylation: The addition of hydroxyl groups to the aromatic structure.

C-O Cleavage: The breaking of the ether bond in the furan (B31954) ring, leading to the formation of biphenyl (B1667301) derivatives. For example, the photolysis of dibenzofuran in lake water has been shown to yield 2,2'-dihydroxybiphenyl. csbsju.eduacs.org

The degradation follows pseudo-first-order kinetics, though the quantum yields are generally low, indicating that direct photolysis is not highly efficient without sensitizers. nih.gov The formation of polar degradation products, such as hydroxylated biphenyls, is a key outcome of aquatic phototransformation. csbsju.eduias.ac.in

Advanced Analytical and Characterization Methodologies

Chromatographic Separation Techniques

Chromatographic methods are fundamental to separating 2-methyldibenzofuran from other compounds in a mixture before its detection. The choice of technique often depends on the complexity of the sample matrix and the required level of resolution.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical method for the identification of 2-methyldibenzofuran. This technique combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. wikipedia.org In GC-MS, the sample is first vaporized and separated into its individual components within a capillary column. longdom.org These separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for identification based on their unique mass-to-charge ratios. longdom.org

GC-MS is widely employed for the analysis of various sample types, including environmental matrices like water, soil, and air, where it can detect pollutants such as dibenzofurans. news-medical.net It is also integral in food and fragrance analysis, industrial applications, and forensic investigations. wikipedia.org The technique can be operated in different modes, such as full scan for untargeted analysis or selected ion monitoring (SIM) for targeted analysis, which enhances sensitivity for specific compounds of interest. longdom.orgthermofisher.com For instance, in the analysis of petroleum-derived samples, GC-MS is a primary tool for characterizing complex hydrocarbon mixtures, including alkylated dibenzofurans.

A typical application involves the extraction of analytes from a sample, followed by injection into the GC-MS system. The resulting chromatogram displays peaks corresponding to different compounds, and the mass spectrum of each peak can be compared to spectral libraries for identification.

| Parameter | Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | wikipedia.org |

| Principle | Combines GC separation with MS detection for identification. | wikipedia.org |

| Ionization | Typically Electron Ionization (EI) or Chemical Ionization (CI). | longdom.org |

| Applications | Environmental monitoring, food analysis, industrial chemicals. | wikipedia.orgnews-medical.netthermofisher.com |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM). | longdom.orgthermofisher.com |

For exceptionally complex samples, such as petroleum products or environmental extracts, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power compared to conventional one-dimensional GC. sepsolve.com This technique employs two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.com The modulator traps fractions of the effluent from the first column and re-injects them onto the second column for further separation. sepsolve.com

This two-dimensional separation provides a significant increase in peak capacity, allowing for the resolution of compounds that would otherwise co-elute in a single-column system. sepsolve.comgcms.cz The resulting data is often visualized as a two-dimensional contour plot, where compounds are grouped based on their chemical properties, such as volatility and polarity. sepsolve.com GC×GC is particularly advantageous for the detailed characterization of complex hydrocarbon mixtures and for detecting trace-level components that might be masked by larger peaks in a 1D-GC analysis. gcms.czdlr.de The enhanced resolution of GC×GC leads to more accurate peak identification and quantification, making it an invaluable tool for analyzing samples containing 2-methyldibenzofuran alongside numerous other structurally similar compounds. gcms.cz

| Feature | Description | Reference |

| Principle | Utilizes two columns with different selectivities for enhanced separation. | sepsolve.com |

| Key Component | A modulator connects the two columns, trapping and re-injecting analytes. | sepsolve.com |

| Benefit | Increased peak capacity and improved resolution of complex mixtures. | sepsolve.comgcms.cz |

| Data Visualization | Typically a 2D contour plot, grouping compounds by chemical class. | sepsolve.com |

| Application | Ideal for complex matrices like petroleum and environmental samples. | dlr.de |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis of organic compounds. eag.com It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. eag.comwikipedia.org In LC-MS/MS, the sample is first separated by the LC column, and the eluting compounds are then introduced into the mass spectrometer. eag.com The first mass analyzer (quadrupole) selects a specific precursor ion, which is then fragmented in a collision cell. eag.com The resulting product ions are then analyzed by a second mass analyzer, providing a high degree of specificity for the target analyte. eag.com

While GC-MS is well-suited for volatile and semi-volatile compounds, LC-MS/MS is applicable to a broader range of analytes, including those that are less volatile or thermally labile. nih.gov This technique is widely used in various fields, including clinical diagnostics, pharmaceutical analysis, and environmental monitoring. wikipedia.organnlabmed.org The development of LC-MS/MS methods requires careful optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and selectivity for compounds like 2-methyldibenzofuran. annlabmed.org

| Parameter | Description | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | eag.comnih.gov |

| Principle | LC separation followed by MS/MS for selective detection. | eag.com |

| Process | Precursor ion selection, fragmentation, and product ion analysis. | eag.com |

| Advantages | High selectivity, sensitivity, and applicability to a wide range of compounds. | eag.comnih.gov |

| Applications | Clinical chemistry, pharmaceutical analysis, environmental testing. | wikipedia.organnlabmed.org |

Two-Dimensional Gas Chromatography (GC×GC) for Complex Matrices

Mass Spectrometric Identification and Quantification

Mass spectrometry is the definitive tool for the identification and quantification of 2-methyldibenzofuran following chromatographic separation. The accuracy and resolution of the mass spectrometer are critical for obtaining reliable results.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound and for distinguishing between isobaric interferences (compounds with the same nominal mass but different exact masses). lcms.czspectroscopyonline.com In the analysis of complex samples, the ability to resolve the target analyte from matrix components is essential for accurate quantification. spectroscopyonline.com For C1-dibenzofurans, such as 2-methyldibenzofuran, the molecular ion has a nominal mass-to-charge ratio (m/z) of 182.

By using HRMS, it is possible to generate selective ion chromatograms (SICs) with a very narrow mass window (e.g., ±0.0100 Da). This high mass accuracy significantly reduces interferences from other co-eluting compounds, thereby improving the signal-to-noise ratio and the reliability of the identification. lcms.cz The ability to obtain accurate mass measurements for both the molecular ion and its fragment ions provides a high degree of confidence in the identification of 2-methyldibenzofuran. spectroscopyonline.com

| Feature | Description | Reference |

| Technique | High-Resolution Mass Spectrometry (HRMS) | lcms.czspectroscopyonline.com |

| Advantage | Provides highly accurate mass measurements, enabling elemental composition determination. | lcms.czspectroscopyonline.com |

| Application | Distinguishes target analytes from isobaric interferences in complex matrices. | lcms.czspectroscopyonline.com |

| Method | Generation of Selective Ion Chromatograms (SICs) with narrow mass windows. | |

| Benefit | Reduces background noise and increases confidence in compound identification. |

The identification of 2-methyldibenzofuran is typically confirmed by comparing its experimentally obtained mass spectrum and retention index with those of an authentic standard or with entries in a reference library. nih.gov The mass spectrum of a compound serves as a chemical fingerprint, and a high degree of similarity between the sample spectrum and a library spectrum provides strong evidence for its identity. nih.gov

In addition to spectral matching, the use of retention indices provides another layer of confirmation. phytochemia.com A retention index relates the retention time of an analyte to the retention times of a series of n-alkane standards. phytochemia.com This value is more reproducible between different instruments and laboratories than the retention time alone. phytochemia.com By comparing the experimentally determined retention index of a peak with known values for 2-methyldibenzofuran on a specific GC column, the identification can be further validated. phytochemia.com The combination of mass spectral matching and retention index analysis is considered a robust method for the confident identification of volatile and semi-volatile organic compounds. phytochemia.comchromtech.net.au

| Method | Description | Reference |

| Spectral Matching | The experimental mass spectrum is compared to a reference library for identification. | nih.gov |

| Retention Index (RI) | Relates the analyte's retention time to that of n-alkane standards for more robust identification. | phytochemia.com |

| Combined Approach | Using both mass spectral matching and RI provides high confidence in identification. | phytochemia.comchromtech.net.au |

| Requirement | An authentic standard or a reliable reference library is necessary for comparison. |

High-Resolution Mass Accuracy and Selective Ion Chromatograms

Isotopic Labeling for Tracer Studies and Peak Confirmation

Isotopic labeling is a powerful technique in analytical chemistry used to trace the metabolic fate of compounds and to confirm their identity in complex mixtures. This involves replacing one or more atoms of a molecule with their heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass-sensitive analytical methods like mass spectrometry (MS).

In the context of 2-methyldibenzofuran, isotopic labeling serves two primary research purposes: tracer studies and analytical peak confirmation.

Tracer Studies: Stable isotope-labeled 2-methyldibenzofuran can be introduced into biological or environmental systems to study its biotransformation, degradation pathways, and distribution. boku.ac.at For instance, by using ¹³C-labeled 2-methyldibenzofuran, researchers can track the carbon skeleton of the molecule through various metabolic or environmental processes. symeres.com This approach is invaluable for understanding how the compound is processed by microorganisms or its persistence in different matrices. symeres.com The use of isotopic tracers coupled with high-resolution mass spectrometry (HRMS) significantly improves the accuracy of quantitative analysis and flux analysis. mdpi.comnih.gov

Challenges in synthesizing isotopically labeled 2-methyldibenzofuran include achieving selective incorporation of the isotope at a specific position. For example, selective deuteration at the methyl group requires carefully controlled conditions, such as palladium-catalyzed H/D exchange, to avoid side reactions. Ensuring high isotopic enrichment (typically >98%) is critical for the reliability of tracer studies, a purity level that must be validated by HRMS and NMR.

Peak Confirmation: In analytical chemistry, particularly in chromatography, co-elution of isomers is a common problem. 2-methyldibenzofuran may co-elute with other isomers like 3-methyldibenzofuran (B13760310) or 4-methyldibenzofuran (B1583177), making unambiguous identification difficult based on retention time alone. Isotopic labeling provides a definitive solution. A deuterated analog of 2-methyldibenzofuran can be synthesized and used as an internal standard. chemrxiv.org In a mass spectrum, the labeled compound will appear at a higher mass-to-charge ratio (m/z) than the unlabeled compound, but it will have the same retention time. This allows for the precise confirmation of the 2-methyldibenzofuran peak in a complex chromatogram. chemrxiv.org This method is particularly effective when combined with multi-dimensional chromatography techniques like GCxGC-TOF-MS (Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry), which enhances separation and reduces false positives.

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Mass Spectrometry (MS): Mass spectrometry is fundamental for determining the molecular weight and elemental formula of 2-methyldibenzofuran. numberanalytics.com When analyzed by MS, the compound's molecular weight is confirmed to be approximately 182.22 g/mol . nih.gov In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the mass spectrometer detects the molecular ion peak (M⁺). For 2-methyldibenzofuran, this peak is observed at a mass-to-charge ratio (m/z) of 182. nist.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact mass (182.0732), which corresponds to the elemental formula C₁₃H₁₀O, confirming the number of carbon, hydrogen, and oxygen atoms. nih.gov

| Technique | Observed Value | Significance |

|---|---|---|

| Mass Spectrometry (MS) | m/z 182 | Molecular Ion Peak (M⁺) for C₁₃H₁₀O |

| High-Resolution MS (HRMS) | 182.073164938 Da | Precise mass confirming the elemental formula nih.gov |

| MS/MS | m/z 181, 152 | Key fragment ions aiding in structural identification nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules, as it provides detailed information about the carbon-hydrogen framework. numberanalytics.comresearchgate.net

¹H NMR (Proton NMR): This technique identifies the different types of protons (hydrogen atoms) in the molecule and their neighboring environments. For 2-methyldibenzofuran, the spectrum shows distinct signals for the aromatic protons on the fused ring system and a characteristic signal for the methyl group protons. The methyl group (CH₃) typically appears as a singlet at a chemical shift (δ) of approximately 2.4 ppm.

¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the structure. nih.gov The ¹³C NMR spectrum of 2-methyldibenzofuran will show 13 distinct signals (unless there is accidental equivalence), corresponding to each of the 13 carbon atoms in the molecule, confirming the carbon skeleton.

Together, 1D (¹H, ¹³C) and advanced 2D NMR techniques (like COSY and HMQC) allow chemists to piece together the entire molecular connectivity, confirming the placement of the methyl group at the C-2 position of the dibenzofuran (B1670420) core.

| Technique | Key Data | Structural Interpretation |

|---|---|---|

| ¹H NMR | δ ≈ 2.4 ppm (singlet) | Confirms the presence of the methyl (CH₃) group |

| ¹³C NMR | 13 distinct signals | Confirms the 13 unique carbon atoms of the C₁₃H₁₀O structure nih.gov |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. scribd.com In the IR spectrum of 2-methyldibenzofuran, a key absorption band appears around 1240 cm⁻¹. This band is characteristic of the asymmetric C-O-C (aryl-ether) stretching vibration, confirming the presence of the furan (B31954) ring fused between the two benzene (B151609) rings.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Modeling

Understanding the electronic structure of 2-Methyldibenzofuran is fundamental to predicting its chemical reactivity and physical properties. Computational quantum mechanical methods are indispensable for these investigations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is one of the most popular and versatile methods in computational chemistry, allowing for the calculation of material behavior from first principles. wikipedia.org The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. wikipedia.org

For 2-Methyldibenzofuran, DFT calculations can determine a range of structural and electronic properties. rsc.org These calculations can predict optimized molecular geometry, bond lengths, and angles. Furthermore, DFT is used to calculate key electronic descriptors that govern reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's stability and reactivity; a smaller gap often implies higher reactivity. Other properties like ionization potential, electron affinity, and the molecular electrostatic potential (MESP) map, which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, can also be derived.

| Property | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | -688.5 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | -0.9 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.9 eV |

| Dipole Moment | A measure of the net molecular polarity. | 0.7 Debye |

Note: The values in Table 1 are illustrative and represent typical outputs from DFT calculations for aromatic compounds of this type.

Molecular Mechanics (MM) offers a computationally less expensive alternative to quantum mechanical methods for studying large molecular systems. nih.gov MM methods use classical mechanics to model molecular systems, where atoms are treated as spheres and bonds as springs. nih.gov The energy of a system is calculated as a function of nuclear positions using a set of parameters known as a force field. nih.gov Force fields are collections of equations and associated constants designed to reproduce molecular geometry and properties. aip.org

For 2-Methyldibenzofuran, MM calculations are particularly useful for conformational analysis and studying intermolecular interactions. While the dibenzofuran (B1670420) core is rigid, MM can model the rotation of the methyl group and the molecule's interaction with other molecules or surfaces. Force fields like MM2, AMBER (Assisted Model Building and Energy Refinement), and ReaxFF are commonly used for organic molecules and polycyclic aromatic hydrocarbons (PAHs). scirp.orgacs.org These calculations can yield information on binding energies with surfaces, such as graphitic materials, which is relevant for understanding its sorption behavior. scirp.orgoalib.com

| Force Field | Primary Application | Relevance to 2-Methyldibenzofuran |

|---|---|---|

| MM2/MM3/MM4 | Conformational analysis of small organic molecules. | Calculating stable conformations and rotational barriers of the methyl group. |

| AMBER | Simulations of proteins and DNA, but also parameterized for general organic molecules. | Modeling interactions with biological macromolecules. |

| OPLS (Optimized Potentials for Liquid Simulations) | Simulating properties of organic liquids and solutions. researchgate.net | Predicting behavior in solvent systems and interaction with other organic molecules. researchgate.net |

| ReaxFF | Simulating chemical reactions and molecular dynamics with reactive potentials. acs.org | Modeling dimerization or reactions of 2-MDBF under specific conditions like combustion. acs.org |

Density Functional Theory (DFT) Applications

Prediction of Environmental Behavior and Fate

Computational models are essential for predicting how chemicals like 2-Methyldibenzofuran behave in the environment, including their persistence, distribution, and degradation.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. semanticscholar.org For environmental science, they are widely used to predict properties like toxicity and biodegradability, which helps in risk assessment under regulations like REACH. nih.gov These models use molecular descriptors—numerical values that encode structural, physical, or electronic features of a molecule—to predict a specific endpoint, such as the rate of biodegradation. nih.gov

For 2-Methyldibenzofuran, a QSAR model could predict its likelihood of being readily biodegradable. nih.govuninsubria.it Descriptors relevant to the biodegradation of dibenzofurans might include molecular weight, the octanol-water partition coefficient (log K_ow_), number of aromatic rings, and specific quantum chemical descriptors related to reactivity. nih.gov By inputting these descriptors for 2-Methyldibenzofuran into a validated QSAR model trained on a dataset of similar compounds, a prediction of its biodegradation potential can be made. nih.govnih.gov

| Molecular Descriptor | Description | Illustrative Role in Biodegradation |

|---|---|---|

| Log K_ow_ (Octanol-Water Partition Coeff.) | Measures hydrophobicity. | Higher values can correlate with slower biodegradation due to lower bioavailability in water. |

| Molecular Weight | The mass of the molecule. | Larger molecules often exhibit lower biodegradation rates. |

| Topological Polar Surface Area (TPSA) | Surface area contributed by polar atoms. | May influence cell membrane permeability and interaction with enzymes. |

| Number of Aromatic Rings | Count of aromatic rings in the structure. | Increased aromaticity is often linked to greater persistence. |

| HOMO-LUMO Gap | From DFT; relates to chemical reactivity. | A smaller gap might suggest higher susceptibility to enzymatic attack. |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This technique allows for the study of complex environmental processes at an atomic level, such as the interaction of pollutants with natural organic matter like humic acids. nih.gov Humic acids are major components of soil and sediment and play a crucial role in the sorption and transport of organic pollutants. nih.gov

MD simulations can be used to model a system containing 2-Methyldibenzofuran, water molecules, and a representative structure of humic acid. nih.gov These simulations can reveal the primary forces driving the interaction, such as van der Waals forces or π-π stacking between the aromatic rings of 2-Methyldibenzofuran and those in the humic acid structure. nih.gov The simulations provide insights into the binding affinity and the structural arrangement of the compound when sorbed to soil organic matter, which directly impacts its environmental mobility and bioavailability. nih.govacs.org

Fugacity modeling is a method used to predict the distribution of a chemical in a multi-compartment environment, such as air, water, soil, sediment, and biota. researchgate.net Fugacity, with units of pressure, represents the "escaping tendency" of a chemical from a particular phase. doi.org At equilibrium, the fugacity of a chemical is equal in all compartments. Multimedia fugacity models (e.g., Level I, II, III) use the physicochemical properties of a substance and the characteristics of a defined environment to calculate its concentration and residence time in each compartment. researchgate.netcopernicus.org

To model the environmental partitioning of 2-Methyldibenzofuran, a Level III fugacity model could be employed. copernicus.org This steady-state, non-equilibrium model would require input parameters for 2-Methyldibenzofuran such as vapor pressure, water solubility, and the octanol-water (K_ow_) and octanol-air (K_oa_) partition coefficients. copernicus.org The model would then predict the percentage of the total mass of 2-Methyldibenzofuran that would reside in environmental compartments like air, water, and soil, indicating its ultimate environmental fate. doi.org

| Input Physicochemical Properties | |

|---|---|

| Molecular Weight | 182.22 g/mol |

| Vapor Pressure | ~0.01 Pa at 25°C |

| Water Solubility | ~0.5 mg/L at 25°C |

| Log K_ow_ | ~4.5 |

| Illustrative Model Output (Percentage Distribution) | |

| Air | < 1% |

| Water | ~10% |

| Soil | ~45% |

| Sediment | ~45% |

Note: Input values are estimates based on similar compounds. Output percentages are for illustrative purposes and depend on the specific environmental model parameters used.

Molecular Dynamics Simulations for Environmental Interactions (e.g., with humic acids)

Mechanistic Studies of Formation and Transformation Pathways

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the formation and subsequent transformation of 2-methyldibenzofuran. These studies, often employing methods like Density Functional Theory (DFT), offer molecular-level insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern these processes.

Formation Pathways

The formation of 2-methyldibenzofuran can occur through various pathways, including the thermal degradation of natural polymers like lignin (B12514952) and targeted organic syntheses. Computational models have been instrumental in understanding the underlying mechanisms of these routes.

Formation from Lignin Pyrolysis: Lignin, a complex polymer rich in aromatic subunits, is a significant precursor for the formation of dibenzofurans during pyrolysis. mdpi.com The initial stage of lignin pyrolysis involves the homolytic cleavage of C-O and C-C bonds, which generates a variety of radical species. mdpi.com Theoretical studies on lignin model compounds indicate that the formation of methane (B114726) during pyrolysis is keyed by the homolytic cleavage of the O-CH₃ bond in methoxyl functional groups, producing methyl radicals. researchgate.net These highly reactive methyl radicals can then participate in a cascade of subsequent reactions, including the methylation of other aromatic fragments, contributing to the formation of compounds like 2-methyldibenzofuran. Catalytic pyrolysis can be used to regulate the distribution of products by promoting or inhibiting specific reaction pathways. mdpi.com

Formation via Cross-Coupling Reactions: A well-defined synthetic route to 2-methyldibenzofuran involves the base-promoted, transition-metal-free cross-coupling of phenols with dihaloarenes. acs.orgacs.org Computational studies, in conjunction with control experiments, have proposed a radical mechanism for this transformation. acs.orgacs.org The reaction of p-cresol (B1678582) (4-methylphenol) with 1-bromo-2-iodobenzene, promoted by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO), yields 2-methyldibenzofuran. acs.org Theoretical calculations suggest a single electron transfer (SET) from the cesium carbonate-DMSO complex to the aryl halide initiates the radical cascade. acs.org

| Reactants | Promoter | Solvent | Temperature | Time | Product | Yield (%) |

| p-cresol, 1-bromo-2-iodobenzene | Cs₂CO₃ | DMSO | 130 °C | 24 h | 2-Methyldibenzofuran | 36% acs.org |

Formation from Polycyclic Aromatic Hydrocarbons (PAHs): The homogeneous gas-phase formation of the dibenzofuran core structure from various PAHs has been investigated using molecular orbital theory calculations. nih.gov These studies model the oxidation of precursors like phenanthrene, fluorene, and 9-methylfluorene (B46981) initiated by hydroxyl (∙OH) radicals. nih.gov The mechanism involves the addition of the ∙OH radical to a specific carbon atom (C8a) in the PAH structure, which is a critical step leading to cyclization and the formation of the furan (B31954) ring. nih.gov Computational results indicate a clear order of reactivity among the precursors for forming the dibenzofuran skeleton. nih.gov

| Precursor | Reactivity Order for Dibenzofuran Formation |

| 9-Fluorenone | 1 (Most Reactive) |

| 9-Methylfluorene | 2 |

| Fluorene | 3 |

| Phenanthrene | 4 (Least Reactive) |

| Data derived from computational studies on reaction Gibbs energies. nih.gov |

Transformation Pathways

2-Methyldibenzofuran can undergo various chemical transformations, with photochemical reactions being a significant pathway studied through computational models.

Photoinduced Transformation: Mechanistic insights into the photoinduced activity of 2-methyldibenzofuran reveal that it can generate reactive oxygen species (ROS) through energy transfer mechanisms. Upon absorbing UV light, the 2-methyldibenzofuran molecule is excited to a singlet state. This excited molecule can then react with dissolved molecular oxygen to produce highly reactive singlet oxygen (¹O₂). This process of photoactivation and subsequent ROS generation is a key transformation pathway that can lead to oxidative damage of other molecules.

Role and Applications in Specific Research Domains

Molecular Markers in Organic Geochemistry

In the field of organic geochemistry, dibenzofurans (DBFs) and their alkylated derivatives, including 2-Methyldibenzofuran, are recognized as important molecular markers. ekb.eg Their distribution and relative abundance in sedimentary rocks and crude oils provide valuable insights into the geological history of organic matter. ekb.egbiointerfaceresearch.com

The isomeric distribution of methyldibenzofurans (MDBFs) is a key indicator of the depositional environment and the type of organic matter from which petroleum and source rocks are derived. ekb.egcqvip.comwikipedia.org Research has shown that oils and rock extracts from terrestrial or nearshore/coastal depositional environments, which are rich in terrigenous organic precursors like woody plants, tend to have a higher concentration of 2- and 3-methyldibenzofuran (B13760310) (2-MDBF and 3-MDBF) compared to their 1- and 4-isomers. ekb.egcqvip.com Conversely, marine-derived samples often show a relative enrichment in 1-MDBF and 4-MDBF. cqvip.com

The pristane/phytane (Pr/Ph) ratio is another widely used indicator for the redox conditions of the depositional environment. bioninja.com.aulibretexts.org A cross-plot of the (1+4)-MDBF / (2+3)-MDBF ratio against the Pr/Ph ratio can effectively delineate depositional environments and lithologies. ekb.egcqvip.com For instance, samples with low (1+4)-MDBF / (2+3)-MDBF ratios and high Pr/Ph ratios typically indicate terrigenous organic matter input under oxic conditions, often associated with fluvial and deltaic zones. cqvip.combioninja.com.au Dibenzofurans are generally more prevalent in terrestrial and freshwater sedimentary rocks and coals. biointerfaceresearch.com The oxic nature of the depositional environment is considered beneficial for the formation of methyldibenzofurans. wikipedia.org

| Parameter | Indication | Source(s) |

| High (2+3)-MDBF / (1+4)-MDBF Ratio | Terrestrial organic matter input (e.g., from woody plants) in nearshore/coastal or lacustrine environments. | ekb.egcqvip.com |

| High (1+4)-MDBF / (2+3)-MDBF Ratio | Marine organic matter input. | ekb.egcqvip.com |

| High Pr/Ph Ratio (>2-3) | Oxic depositional conditions, often associated with terrestrial organic matter. | bioninja.com.aulibretexts.orgresearchgate.net |

| Low Pr/Ph Ratio (<1) | Anoxic depositional conditions, typically in marine carbonate environments. | libretexts.org |

| High Abundance of Dibenzofurans | Generally indicates terrestrial source rocks, coals, and oxic depositional environments. | biointerfaceresearch.comwikipedia.org |

The relative abundance of different MDBF isomers can serve as a tracer for petroleum migration pathways. uniroma1.itbldpharm.com This is based on the principle of geo-chromatography, where different isomers exhibit varying levels of adsorption to rock minerals during subsurface migration. bldpharm.comresearchgate.net Due to differences in polarity and molecular shape, some isomers are more strongly adsorbed than others, leading to a fractionation effect with increasing migration distance. researchgate.netmdpi.com Specifically, the ratio of 1-MDBF to 4-MDBF has been proposed as an effective molecular tracer for the orientation and filling pathways in both sandstone and carbonate reservoirs. bldpharm.comresearchgate.net The total content of dibenzofurans has also been suggested as a potential indicator for tracing oil migration. uniroma1.itbldpharm.com

In addition to migration, dibenzofuran-related ratios can also be used for maturity assessment of source rocks and crude oils, particularly for sediments containing Type II–III kerogen. cqvip.com For example, ratios of certain phenyldibenzofuran isomers have shown good correlation with vitrinite reflectance (%Ro), a standard measure of thermal maturity. cqvip.comwikipedia.org While less commonly applied than their sulfur counterparts, these oxygen-containing heterocycles provide complementary data for a comprehensive geochemical analysis. bioninja.com.au

| Parameter | Application in Petroleum Geochemistry | Mechanism/Principle | Source(s) |

| 1-MDBF / 4-MDBF Ratio | Tracing oil migration orientation and filling pathways. | Geo-chromatographic fractionation due to differences in polarity and adsorption during migration. 4-MDBF is less polar and migrates farther. | bldpharm.comresearchgate.net |

| Total Dibenzofuran (B1670420) Content | Potential indicator for oil migration pathways. | Decrease in concentration with increasing migration distance due to adsorption. | uniroma1.itbldpharm.com |

| Phenyldibenzofuran Ratios (e.g., PhFR-1, PhFR-2) | Maturity indicators for mature sediments (Type II-III kerogen). | Isomerization to more thermodynamically stable forms with increasing thermal maturity. | cqvip.comwikipedia.org |

In organic geochemistry, sulfur-containing heterocycles, particularly dibenzothiophene (B1670422) (DBT) and its alkylated derivatives (MDBTs), are extensively used as molecular markers. bioninja.com.au The application of DBFs is less common but offers a valuable comparative tool. ekb.eg The relative abundance of alkyldibenzofurans (ADBFs) to alkyldibenzothiophenes (ADBTs) is a useful parameter for distinguishing depositional environments. biointerfaceresearch.comwikipedia.org

Generally, dibenzofurans are associated with oxic, terrestrial, or freshwater depositional environments, while dibenzothiophenes are more indicative of anoxic, marine carbonate environments. biointerfaceresearch.comlibretexts.org This distinction arises from the different geochemical conditions required for the incorporation of oxygen versus sulfur into the organic matter during diagenesis. Sulfur heterocycles are often used for their sensitivity to redox conditions and salinity. ufrj.brnih.govresearchgate.net In contrast, the formation of dibenzofurans is favored in environments with higher plant input and oxidizing conditions. wikipedia.orgbioninja.com.au The comparative analysis of these two classes of heterocycles can, therefore, provide a more robust interpretation of the paleoenvironment and the source of organic matter. savemyexams.com

Tracers for Petroleum Migration and Maturity Assessment

Building Block in Organic Synthesis Research

Beyond its role in geochemistry, 2-Methyldibenzofuran is a valuable building block in organic synthesis. nih.gov Its tricyclic aromatic structure serves as a robust scaffold that can be chemically modified to create a diverse range of new and more complex molecules with potential applications in medicinal chemistry and materials science. nih.govrsc.org

2-Methyldibenzofuran serves as a starting material or precursor for the construction of more elaborate molecular structures. nih.gov The term "precursor" in this context refers to a compound that is part of a synthesis and is transformed into the next intermediate in a reaction pathway. The dibenzofuran core can undergo various chemical transformations, such as electrophilic substitution, oxidation, and reduction, allowing for the introduction of new functional groups. nih.gov For example, reactions like Friedel-Crafts acylation can be used to introduce ketone groups, which can then be further manipulated. ekb.eg

These functionalization reactions enable the step-by-step assembly of complex molecular architectures. nih.gov The synthesis of such complex molecules from simpler, readily available precursors is a fundamental goal in organic chemistry. wikipedia.orgbioninja.com.au The inherent structure of 2-MDBF provides a rigid and planar framework upon which to build, facilitating the creation of molecules with specific three-dimensional shapes and functionalities, which is crucial in fields like drug discovery and the development of organic electronic materials. researchgate.net

In medicinal chemistry, a "scaffold" is the core structure of a molecule to which various functional groups can be attached. rsc.org 2-Methyldibenzofuran and its derivatives represent a type of privileged scaffold, which is a molecular framework that is able to bind to multiple biological targets. savemyexams.com This makes the dibenzofuran scaffold an attractive starting point for the development of new bioactive compounds. biointerfaceresearch.comrsc.org

By systematically modifying the substituents on the 2-Methyldibenzofuran scaffold, chemists can generate libraries of related compounds. rsc.org This approach, known as scaffold-based design, is a standard strategy in the search for new drugs. uniroma1.itrsc.org The goal is to identify derivatives with optimized potency, selectivity, and favorable pharmacokinetic properties. uniroma1.it The rigid nature of the dibenzofuran scaffold can help in positioning key interacting groups in a well-defined spatial orientation, which is essential for effective binding to biological receptors. bldpharm.com This strategy has been applied to develop compounds with a wide range of potential therapeutic applications, including antibacterial and anticancer agents. ekb.egbiointerfaceresearch.com

Precursor for Complex Molecular Architectures

Environmental Monitoring and Pollution Assessment

2-Methyldibenzofuran is a significant compound in the field of environmental science, particularly in the monitoring and assessment of pollution. Its presence and distribution in various environmental matrices provide valuable insights into the sources and extent of contamination.

2-Methyldibenzofuran is recognized as a component in the analysis of polycyclic aromatic hydrocarbons (PAHs). PAHs are a group of organic compounds that are widespread environmental pollutants, many of which are known to be carcinogenic. measurlabs.comrestek.com The analysis of PAHs is crucial for assessing environmental quality and human health risks. restek.com While standard analyses often focus on a specific list of 16 PAHs, the inclusion of other related compounds like 2-methyldibenzofuran can provide a more comprehensive understanding of the pollution profile. norden.org Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for the detection and quantification of these compounds in environmental samples. restek.com

Dibenzofurans, including 2-methyldibenzofuran, are known constituents of crude oil and other fossil fuels. tandfonline.comresearchgate.net Consequently, they are released into the environment through oil spills and the incomplete combustion of organic materials. measurlabs.comtandfonline.com Research has focused on the distribution of methyldibenzofuran isomers in crude oil samples to understand the origin and maturity of the oil. tandfonline.comresearchgate.net For instance, studies on crude oils from the Niger Delta have shown that the relative abundance of different methyldibenzofuran isomers, such as 2-methyldibenzofuran and 4-methyldibenzofuran (B1583177), can indicate whether the source material was from a terrestrial or marine environment. tandfonline.comresearchgate.net The presence of 2- and 3-methyldibenzofurans is often associated with terrestrial source rocks. researchgate.net

Table 1: Research on 2-Methyldibenzofuran in Environmental Pollutants

| Research Area | Key Findings | Significance |

|---|---|---|

| Crude Oil Analysis | The relative abundance of 2-methyldibenzofuran and other isomers can indicate the depositional environment (terrestrial vs. marine) of the source rock. tandfonline.comresearchgate.netresearchgate.net | Aids in petroleum exploration and understanding the origins of oil spills. |

| PAH Pollution Monitoring | 2-Methyldibenzofuran is a relevant compound to include in broader PAH analysis for a more complete pollution assessment. norden.org | Improves the accuracy of environmental risk assessments. |

Component in Polycyclic Aromatic Hydrocarbon (PAH) Analysis

Biological Interaction Research (Non-Clinical Focus)

The biological interactions of 2-methyldibenzofuran are a subject of non-clinical research, with studies exploring its effects on and transformations by biological systems.

Microbial transformation, or biotransformation, utilizes microorganisms to modify organic compounds. slideshare.net Research in this area has demonstrated that certain bacteria can metabolize dibenzofuran and its derivatives. For example, some camphor-degrading bacteria have been shown to transform 2-methylisoborneol, a structurally different compound, indicating the potential for microbial systems to interact with methylated cyclic compounds. nih.gov Studies on the degradation of dibenzofuran by bacteria like Ralstonia sp. have identified specific metabolic pathways, which could be relevant for understanding the environmental fate of methylated dibenzofurans. researchgate.net The ability of microorganisms to transform these compounds is critical for their natural attenuation in contaminated environments. The OECD provides standardized test guidelines to assess the effects of chemicals on soil microorganism activity, such as carbon transformation, which is a key process in bioremediation. oecd.orgoecd.org